molecular formula C9H20S B14401996 2-(Methylsulfanyl)octane CAS No. 85293-38-5

2-(Methylsulfanyl)octane

Cat. No.: B14401996
CAS No.: 85293-38-5
M. Wt: 160.32 g/mol
InChI Key: OSRHSOWEXQGTPG-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)octane is an organosulfur compound with the molecular formula C₉H₂₀S (molecular weight: 160.32 g/mol). It features a methylsulfanyl (-SCH₃) group attached to the second carbon of an octane backbone. This structural motif imparts unique reactivity and physicochemical properties, making it valuable as a synthetic intermediate in organic chemistry.

Synthesis: The compound can be synthesized via cyclocondensation reactions involving sulfur-containing precursors. For instance, methods analogous to those described by Sauter et al. (2017) for pyrimidine derivatives (e.g., using ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate) may be adapted for aliphatic systems like 2-(Methylsulfanyl)octane . The methylsulfanyl group acts as a nucleophile, enabling participation in alkylation or cyclization reactions.

Its sulfur center can undergo oxidation to sulfoxides or sulfones, a trait shared with other thioethers.

Properties

CAS No.

85293-38-5

Molecular Formula

C9H20S

Molecular Weight

160.32 g/mol

IUPAC Name

2-methylsulfanyloctane

InChI

InChI=1S/C9H20S/c1-4-5-6-7-8-9(2)10-3/h9H,4-8H2,1-3H3

InChI Key

OSRHSOWEXQGTPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)octane typically involves the introduction of a methylsulfanyl group to an octane backbone. One common method is the reaction of octane with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of 2-(Methylsulfanyl)octane can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)octane undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the methylsulfanyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using reagents like halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the methylsulfanyl group.

    Substitution: Various substituted alkanes depending on the reagent used.

Scientific Research Applications

2-(Methylsulfanyl)octane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)octane involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems.

Comparison with Similar Compounds

2-(Methylsulfonyl)-6-Azaspiro[3.4]octane

  • Molecular Formula: C₈H₁₅NO₂S
  • Molecular Weight : 189.27 g/mol
  • Functional Groups : Sulfonyl (-SO₂), spirocyclic amine.
  • Solubility: Slightly soluble in DMSO, water (heated), and methanol .
  • Applications : Primarily used in research settings due to its constrained spirocyclic structure, which may influence receptor binding in drug discovery.

Comparison :

  • The sulfonyl group in this compound is more oxidized than the methylsulfanyl group in 2-(Methylsulfanyl)octane, reducing nucleophilicity but enhancing stability.
  • The spirocyclic framework introduces steric hindrance, limiting reactivity compared to the linear octane chain of 2-(Methylsulfanyl)octane.

Methyl 2-(5-Methoxy-2-sulfamoylphenyl)acetate

  • Molecular Formula: C₁₀H₁₃NO₅S
  • Molecular Weight : 259.28 g/mol
  • Functional Groups : Sulfamoyl (-SO₂NH₂), methoxy (-OCH₃), ester.
  • Solubility : Exhibits good solubility in organic solvents, facilitating its use in synthetic workflows .
  • Applications : Widely employed in pharmaceutical and agrochemical research due to its versatility in forming hydrogen bonds and participating in catalytic cycles.

Comparison :

  • The sulfamoyl group enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic methylsulfanyl group in 2-(Methylsulfanyl)octane.
  • The aromatic ester structure enables diverse reactivity (e.g., hydrolysis, cross-coupling), unlike the aliphatic octane backbone.

Physicochemical Properties and Reactivity

Data Table: Key Properties of Compared Compounds

Compound Molecular Weight (g/mol) Functional Groups Solubility Profile Key Applications
2-(Methylsulfanyl)octane 160.32 Methylsulfanyl, alkane Lipophilic; low polarity solvents Synthesis intermediates
2-(Methylsulfonyl)-6-Azaspiro... 189.27 Sulfonyl, spirocyclic amine DMSO, methanol, heated water Drug discovery research
Methyl 2-(5-Methoxy-2-sulfamoyl...) 259.28 Sulfamoyl, ester, methoxy Organic solvents (e.g., DCM, THF) Pharma/agrochemical R&D

Reactivity Insights:

  • Oxidation Potential: The methylsulfanyl group in 2-(Methylsulfanyl)octane is prone to oxidation, forming sulfoxides or sulfones—a property exploited in redox-active syntheses. In contrast, pre-oxidized sulfonyl or sulfamoyl groups (as in the compared compounds) exhibit greater stability but reduced nucleophilicity .
  • Computational Predictions : Density Functional Theory (DFT) studies using the Amsterdam Density Functional (ADF) program highlight differences in electron density distribution. For example, the sulfur atom in 2-(Methylsulfanyl)octane shows higher electron density than sulfonyl/sulfamoyl analogs, explaining its superior nucleophilic reactivity .

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